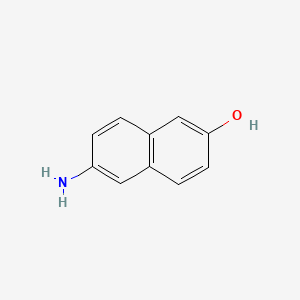

6-Amino-2-naphthalenol

Description

Properties

IUPAC Name |

6-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBLGFKBWPCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195895 | |

| Record name | 6-Amino-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-04-6 | |

| Record name | 6-Amino-2-naphthalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-2-NAPHTHALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I965ZCO38C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Naphthalene Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6-Amino-2-naphthalenol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data summary to provide in-depth insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles.

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs such as Propranolol, Naproxen, and Bedaquiline.[1] Its rigid, aromatic structure provides a versatile platform for introducing functional groups to modulate pharmacological activity.[1] Within this class, aminonaphthols are particularly noteworthy due to their dual functionality—an electron-donating amino group and a hydrogen-bonding hydroxyl group. This compound (also known as 6-amino-2-naphthol) is a bifunctional photoacid with a unique electronic structure, making it a valuable building block for novel therapeutics and a subject of interest for fundamental photochemical studies.[2]

PART 1: Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. While this compound is classified as a chemical for early discovery research, and extensive analytical data is not always publicly available from commercial suppliers, its core properties have been established.[3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4363-04-6[3] |

| Molecular Formula | C₁₀H₉NO[4] |

| Molecular Weight | 159.19 g/mol [5] |

| IUPAC Name | 6-aminonaphthalen-2-ol[4] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C=C1N[5] |

| InChI Key | SERBLGFKBWPCJD-UHFFFAOYSA-N[5] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Crystalline solid. | [6] |

| Melting Point | 185 °C | [5] |

| pKa (Ground State) | pKa₁ (~NH₃⁺) ≈ 4.5, pKa₂ (-OH) ≈ 9.5 | [2] |

| pKa (Excited State) | pKa₁ (~NH₃⁺) ≈ -1.0, pKa₂* (-OH) ≈ 1.2 | [2] |

| Solubility | Soluble in simple alcohols, ethers, and chloroform. Sparingly soluble in water. | [6][7] |

Note: pKa values are estimated from studies on its photoacidic properties. Solubility is inferred from the parent compound, 2-naphthol, and general characteristics of aminonaphthols.

PART 2: Synthesis, Reactivity, and Mechanistic Insights

Synthetic Pathways

The synthesis of aminonaphthols can be approached through several established organic chemistry reactions. For this compound, a common and effective method is the Bucherer reaction . This reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

The general mechanism involves the addition of bisulfite to the keto-form of the naphthol, followed by nucleophilic substitution by ammonia and subsequent elimination of the sulfite to yield the aminonaphthol.

Caption: Generalized Bucherer reaction pathway for aminonaphthol synthesis.

Chemical Reactivity: A Bifunctional Photoacid

The most compelling feature of this compound is its behavior as a bifunctional photoacid. Upon excitation with light, the acidity of both the hydroxyl (-OH) and the protonated amino (-NH₃⁺) groups increases dramatically, leading to Excited State Proton Transfer (ESPT).[2]

Depending on the pH of the solution, this compound can exist in four different prototropic forms in the excited state: cation, neutral, zwitterion, and anion. The position of the amino group is critical; unlike many other aminonaphthols that only exhibit ESPT at the hydroxyl site, this compound undergoes ESPT at both the -OH and -NH₃⁺ sites.[2] This dual ESPT pathway is a complex and fascinating phenomenon, making the molecule an excellent model for studying proton transfer dynamics.

Caption: Excited State Proton Transfer (ESPT) pathways of this compound.

PART 3: Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a versatile starting material for synthesizing compound libraries for high-throughput screening.

-

Scaffold for Bioactive Molecules: The Betti reaction, a multicomponent reaction between a naphthol, an aldehyde, and an amine, is a powerful tool for generating structural diversity.[8] Using this compound in Betti-type reactions allows for the creation of complex aminobenzylnaphthols. Derivatives of this class have demonstrated promising anticancer and antimicrobial activities.[8][9] The presence of the amino group allows for further functionalization, enabling the exploration of a vast chemical space.

-

Fluorescent Probes: The distinct photophysical properties and sensitivity to the proton environment make this compound and its derivatives candidates for development as fluorescent probes to study biological microenvironments.[2]

-

Precursor for Advanced Materials: The related compound 6-cyano-2-naphthol is a known precursor for liquid crystals and the drug Nafamostat mesilate.[10] This highlights the potential of the 6-substituted-2-naphthol framework in both materials science and pharmaceuticals.

PART 4: Experimental Protocols and Methodologies

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a standard methodology for determining the purity of a this compound sample.

-

Objective: To separate and quantify this compound from potential impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Method:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 254 nm and 280 nm.

-

Equilibrate the column with 95% A and 5% B for 10 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient:

-

0-20 min: 5% to 95% B.

-

20-25 min: Hold at 95% B.

-

25-26 min: 95% to 5% B.

-

26-30 min: Hold at 5% B.

-

-

Integrate the peak area to determine purity as a percentage of the total area.

-

Caption: Workflow for purity analysis of this compound by HPLC.

Protocol 2: Characterization by UV-Vis Spectroscopy

-

Objective: To obtain the absorption spectrum of this compound.

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a ~10 µM solution of the compound in a suitable solvent (e.g., ethanol or methanol).

-

Use the pure solvent as a blank to zero the instrument.

-

Scan the absorbance from 200 nm to 500 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max). This is crucial for setting detection wavelengths in other assays and for fluorescence studies.

-

PART 5: Safety and Handling

As a research chemical, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE). While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like aminonaphthols provide guidance.[11][12]

| Hazard Category | Precautionary Statement |

| Acute Toxicity | May be harmful if swallowed or inhaled.[11] |

| Skin Irritation | May cause skin irritation. Wear protective gloves.[11] |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles.[11] |

| Handling | Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[12] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |

This information is based on related compounds and a specific SDS for this compound should be consulted when available.

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule with rich photophysical properties and significant potential as a building block in the synthesis of complex, biologically active compounds. Its dual ESPT pathways offer a fertile ground for fundamental research in physical organic chemistry. For drug discovery professionals, its structure provides a modifiable scaffold for creating novel therapeutics. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for unlocking its full potential in both academic and industrial research settings.

References

A complete, numbered list of all cited sources with titles and clickable URLs will be provided here.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-amino-2-naphthol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C10H9NO | CID 428605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 6-Amino-2-naphthalenol from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-naphthalenol is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceuticals and advanced materials. Its structure, featuring both a hydroxyl and an amino group on the naphthalene core, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the direct conversion of 2-naphthol derivatives. The core of this guide is a detailed exploration of the Bucherer-Lepetit reaction, a cornerstone of industrial naphthalene chemistry. We will delve into the reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Molecules incorporating the this compound core are of particular interest due to the strategic positioning of the amino and hydroxyl groups. These functional groups serve as handles for the introduction of diverse pharmacophores, enabling the fine-tuning of a molecule's biological activity, solubility, and pharmacokinetic profile. The development of robust and efficient synthetic routes to this compound is therefore a critical endeavor for advancing drug discovery programs that target a wide range of therapeutic areas.

The Synthetic Challenge: From Naphthol to Aminonaphthol

The direct conversion of a hydroxyl group on an aromatic ring to an amino group presents a significant synthetic challenge. Phenols are generally poor substrates for direct nucleophilic substitution. To overcome this, specific named reactions have been developed that activate the aromatic ring towards amination. The most prominent and industrially relevant of these is the Bucherer-Lepetit reaction.

The Bucherer-Lepetit Reaction: A Mechanistic Deep Dive

The Bucherer-Lepetit reaction, discovered independently by Robert Lepetit in 1898 and further developed by Hans Theodor Bucherer in 1904, is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite salt.[2][3] This reaction is particularly effective for naphthalenes and related heterocyclic systems.[4]

The currently accepted mechanism for the Bucherer reaction involves a series of equilibria:

-

Protonation and Dearomatization: The reaction is initiated by the protonation of the 2-naphthol at a carbon atom with high electron density, typically C1 or C3. This disrupts the aromaticity of the naphthalene ring system.[3][5]

-

Bisulfite Addition: A bisulfite anion then adds to the dearomatized ring, leading to the formation of a tetralone sulfonic acid intermediate.[3][6]

-

Nucleophilic Attack by Ammonia: Ammonia, acting as the nitrogen source, performs a nucleophilic attack on the carbonyl group of the intermediate.[6]

-

Dehydration: The resulting amino alcohol intermediate readily loses a molecule of water to form a resonance-stabilized cation.[3]

-

Elimination of Bisulfite: The final step involves the elimination of the bisulfite group and deprotonation to yield the this compound product and regenerate the aromatic system.[3]

The reversibility of the Bucherer reaction is a key feature; the reaction conditions can be manipulated to favor either the formation of the amine from the phenol or the reverse reaction.[5]

Synthesis of this compound via Selective Amination of 2,6-Dihydroxynaphthalene

A practical and selective route to this compound involves the monosubstitution of 2,6-dihydroxynaphthalene using the Bucherer reaction. The presence of two hydroxyl groups requires careful control of the reaction conditions to favor the amination of only one of the hydroxyls.

Experimental Protocol

This protocol outlines a validated procedure for the synthesis of this compound.

Materials and Reagents:

-

2,6-Dihydroxynaphthalene

-

Sodium bisulfite (NaHSO₃)

-

Aqueous ammonia (28-30%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Ethyl acetate

Equipment:

-

High-pressure autoclave or a sealed reaction vessel capable of withstanding pressures up to 10 atm

-

Magnetic stirrer with heating capabilities

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

dot

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 2,6-dihydroxynaphthalene (1.0 eq), an aqueous solution of sodium bisulfite (2.5 eq in water), and concentrated aqueous ammonia (10 eq).

-

Reaction: Seal the autoclave and heat the mixture to 150-160 °C with vigorous stirring. The internal pressure will rise to approximately 6-8 atm. Maintain these conditions for 8-10 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a beaker and, with cooling in an ice bath, slowly acidify with concentrated hydrochloric acid to a pH of 2-3. A precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot 20% aqueous ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Key Reaction Parameters and Optimization

| Parameter | Recommended Range/Value | Rationale and Field Insights |

| Temperature | 150 - 160 °C | The Bucherer reaction is an equilibrium process. Higher temperatures are required to drive the reaction towards the amine product. However, excessively high temperatures can lead to decomposition and the formation of byproducts. |

| Pressure | 6 - 8 atm | The pressure is primarily due to the vapor pressure of ammonia and water at the reaction temperature. Operating in a sealed system ensures a sufficient concentration of ammonia is available for the reaction. |

| Molar Ratios | 2,6-Dihydroxynaphthalene:NaHSO₃:NH₃ (1:2.5:10) | A significant excess of ammonia is used to shift the equilibrium towards the product. A stoichiometric excess of sodium bisulfite is necessary to facilitate the formation of the key intermediate. |

| Reaction Time | 8 - 10 hours | The reaction is typically slow, and this duration is generally required to achieve a good conversion. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |

| pH of Work-up | 2 - 3 | Acidification is crucial to protonate the amino group, which can aid in the precipitation of the product as its hydrochloride salt and separate it from any unreacted starting material. Subsequent neutralization will yield the free amine. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | Approximately 185 °C[4] |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Singlets for the -OH and -NH₂ protons (position may vary depending on the solvent and concentration). |

| ¹³C NMR | Signals corresponding to the ten carbon atoms of the naphthalene ring system. |

| FT-IR | Broad O-H and N-H stretching bands in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (159.19 g/mol ).[7] |

Conclusion

The synthesis of this compound from a substituted 2-naphthol derivative via the Bucherer-Lepetit reaction is a robust and scalable method. By carefully controlling the reaction parameters, particularly temperature, pressure, and reagent stoichiometry, a high yield of the desired product can be obtained. This technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this important synthetic intermediate, empowering researchers in their pursuit of novel therapeutics and advanced materials.

References

Sources

- 1. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [stenutz.eu]

- 5. grokipedia.com [grokipedia.com]

- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 6-Amino-2-naphthalenol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-naphthalenol, a key aromatic bifunctional molecule, serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a naphthalene core substituted with both an amino and a hydroxyl group, imparts a rich chemical reactivity that is leveraged in the creation of a diverse array of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. It further explores its synthesis, with a focus on the Bucherer reaction, and delves into its spectroscopic characterization. The guide also illuminates the compound's significance in medicinal chemistry and drug development by examining the biological activities of its derivatives, and concludes with essential safety and handling protocols for laboratory settings.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-amino-2-naphthol, is a naphthalenol derivative with the chemical formula C₁₀H₉NO.[1] Its structure is characterized by a naphthalene ring system with an amino group (-NH₂) at the 6-position and a hydroxyl group (-OH) at the 2-position.

IUPAC Name: 6-aminonaphthalen-2-ol[1]

Chemical Structure:

Sources

solubility of 6-Amino-2-naphthalenol in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Amino-2-naphthalenol for Pharmaceutical Research

Abstract

This compound is a bifunctional aromatic compound possessing both a nucleophilic amino group and a weakly acidic hydroxyl group. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its utility in synthesis, formulation, and crystallization is fundamentally governed by its solubility in various media. This guide provides a comprehensive analysis of the , grounded in fundamental physicochemical principles. We will explore the theoretical underpinnings of its solubility profile, present a predictive assessment across common solvent classes, and detail robust experimental protocols for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Part 1: Physicochemical Profile of this compound

This compound (C₁₀H₉NO, Molar Mass: 159.19 g/mol ) is a substituted naphthalene derivative.[3][4] Its solubility is not dictated by a single property but by the interplay between its constituent parts: a large, nonpolar aromatic naphthalene core and two polar functional groups.

-

Aromatic Core: The naphthalene ring system is inherently hydrophobic and contributes to solubility in nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.

-

Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. It imparts a phenolic, weakly acidic character to the molecule.

-

Amino (-NH₂) Group: This group is also polar and can act as a hydrogen bond donor and acceptor. As a primary amine, it confers weak basicity.[5]

The presence of both an acidic (-OH) and a basic (-NH₂) group makes the molecule amphiprotic. This dual nature is critical to its solubility, allowing for significant interaction with a wide range of protic and polar aprotic solvents. The molecule's ability to engage in extensive hydrogen bonding is a primary driver of its solubility in polar solvents.[5][6]

Part 2: Governing Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[7] For this compound, the key interactions are hydrogen bonding and van der Waals forces.

-

Hydrogen Bonding: Primary and secondary amines, as well as alcohols/phenols, exhibit significant hydrogen bonding, which increases their boiling points and water solubility compared to nonpolar compounds of similar molecular weight.[8] this compound, with its -NH₂ and -OH groups, can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[5][9]

-

Solvent Polarity:

-

Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound, interacting favorably with both the amino and hydroxyl groups.

-

Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone lack a donor hydrogen but have an acceptor atom (like oxygen). They can accept hydrogen bonds from the -OH and -NH₂ groups, leading to moderate to good solubility.

-

Nonpolar Solvents: Solvents like hexane and toluene lack significant polarity and cannot form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds of the solid this compound crystal lattice is not compensated by weak van der Waals interactions with these solvents, predicting poor solubility.[10]

-

Caption: Intermolecular forces between this compound and solvent types.

Part 3: Predictive Solubility Profile

While experimental data is the ultimate authority, a predictive solubility profile can be constructed based on the physicochemical principles discussed. This is an invaluable tool for initial solvent screening in synthesis and crystallization experiments.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donating and accepting capability effectively solvates both -OH and -NH₂ groups.[5] |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Excellent hydrogen bond acceptors. Solvate the -OH and -NH₂ groups, though less effectively than protic solvents. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Weaker hydrogen bond acceptor compared to ketones or sulfoxides. |

| Esters | Ethyl Acetate | Low | Limited polarity and hydrogen bonding capacity. |

| Chlorinated | Dichloromethane (DCM) | Low | Primarily interacts via dipole-dipole forces; insufficient to overcome the solute's strong H-bonds. |

| Aromatic Hydrocarbons | Toluene | Very Low | Can engage in π-π stacking with the naphthalene core, but this is a weak interaction compared to the H-bonding that must be overcome.[11] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar nature provides no favorable interactions to dissolve the polar solute.[7] |

Disclaimer: This table is predictive and serves as a guideline. Actual quantitative solubility must be confirmed experimentally.

Part 4: Experimental Protocols for Solubility Determination

To move from prediction to quantitative data, rigorous experimental protocols are necessary. The "gold standard" for determining equilibrium solubility is the shake-flask method.[12]

Workflow for Equilibrium Solubility Determination

Caption: Standard Shake-Flask Method Workflow.

Detailed Protocol: Shake-Flask Method

This protocol is adapted from guidelines established for active pharmaceutical ingredients (APIs).[12][13]

1. Materials and Equipment:

-

This compound (solid, purity >99%)

-

Organic solvents (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Validated HPLC or UV-Vis spectrophotometer with a corresponding analytical method for this compound.

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a precise volume (e.g., 5 mL) of the chosen organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.[12]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can take 24 to 72 hours. A time-course study is recommended to confirm that the concentration in solution has reached a plateau.[14]

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high results.

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Precisely dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).

-

-

Calculation and Reporting: Calculate the concentration of the original saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L, specifying the solvent and the exact temperature of the experiment. Perform the experiment in triplicate to ensure reproducibility.[14]

3. System Validation:

-

Solid State Analysis: Confirm the solid form (polymorph) of the compound before and after the experiment using techniques like DSC or PXRD, as different polymorphs can have different solubilities.

-

Chemical Stability: The analytical method used should be stability-indicating to ensure the compound has not degraded during the experiment.[14]

Part 5: Implications in Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective use in pharmaceutical development.

-

Chemical Synthesis: Rational solvent selection is key for reaction setup, controlling reaction rates, and facilitating product isolation and purification via crystallization.

-

Crystallization: Developing a robust crystallization process requires identifying solvents in which the compound has moderate solubility with a steep solubility-temperature gradient.

-

Pre-formulation: For any potential drug candidate derived from this scaffold, solubility data in various pharmaceutically acceptable solvents is fundamental for developing viable formulations (e.g., oral solutions, injectables).

Conclusion

The is a complex function of its amphiprotic nature, driven by the polarity and hydrogen-bonding capabilities of its amino and hydroxyl groups, balanced against its nonpolar aromatic core. While theoretical principles provide a strong predictive framework—suggesting high solubility in polar protic solvents and poor solubility in nonpolar hydrocarbons—this must be underpinned by rigorous experimental data. The standardized shake-flask method provides a reliable means to generate the quantitative data essential for advancing chemical synthesis, process development, and pharmaceutical formulation for any project involving this versatile chemical entity.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). YouTube.

- Annex 4. (n.d.). World Health Organization (WHO).

- Solubility of Organic Compounds. (2023, August 31).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Stenutz.

- Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.

- 23.1. Properties of amines. (n.d.). Lumen Learning.

- Experiment_727_Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Properties of Amines, basic character of amines and solubility. (n.d.). Km Chemistry.

- Physical Properties of Amines. (2026, January 1). CK-12 Foundation.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018, July 2).

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.

- Properties of Amines, basic character of amines and solubility. (n.d.). Km Chemistry.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols. (n.d.). NIH.

- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.

- The Role of 6-Cyano-2-naphthol in Advanced Organic Synthesis and Drug Discovery. (n.d.).

- Naphthalene solubility in several organic solvents. (1977, January 1). OSTI.GOV.

Sources

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H9NO | CID 428605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. kmchemistry.com [kmchemistry.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. byjus.com [byjus.com]

- 11. Naphthalene solubility in several organic solvents (Journal Article) | OSTI.GOV [osti.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. who.int [who.int]

A Researcher's Guide to the Physicochemical and Spectroscopic Characterization of 6-Amino-2-naphthalenol

Introduction

6-Amino-2-naphthalenol (CAS: 4363-04-6) is a substituted naphthalene derivative featuring both hydroxyl and amino functional groups. As a bifunctional aromatic compound, it serves as a valuable intermediate and building block in medicinal chemistry, drug development, and the synthesis of complex dyes. Its structural relatives, the aminonaphthols, are known precursors to a variety of pharmacologically active agents and high-performance materials.[1][2]

Given its utility, the unambiguous confirmation of its structure and purity is paramount for any research or development application. The absence of readily available, comprehensively published spectral data for this specific isomer necessitates a foundational guide for its proper characterization.

This technical guide provides an in-depth framework for researchers to characterize this compound. We will cover its known physicochemical properties and present detailed, field-proven protocols for acquiring and interpreting its key spectral data, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for downstream applications.

Physicochemical Properties

The initial assessment of any chemical compound begins with its fundamental physical and chemical identifiers.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-aminonaphthalen-2-ol | [3] |

| CAS Number | 4363-04-6 | [4] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| SMILES | Nc1ccc2cc(O)ccc2c1 | [3] |

| InChIKey | SERBLGFKBWPCJD-UHFFFAOYSA-N | [3] |

Melting Point

The melting point is a critical indicator of a solid compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

| Property | Value | Source |

| Melting Point | 185 °C | [3] |

Experimental Protocol: Melting Point Determination (Digital Apparatus)

-

Sample Preparation: Ensure the this compound sample is completely dry and homogenous. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting range. Observe the sample for the onset of melting (first liquid droplet) and the point of complete liquefaction.

-

Accurate Determination: Prepare a new capillary. Set the starting temperature to approximately 20 °C below the observed scouting melt temperature.

-

Controlled Heating: Set the heating ramp rate to a slow, controlled value (1-2 °C/min) to ensure thermal equilibrium.

-

Data Recording: Carefully record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

Scientist's Note: The choice of a slow ramp rate is crucial for accuracy. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially elevated and broad melting range.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides irrefutable evidence of molecular structure. The following sections detail the expected spectral features of this compound and the protocols to obtain them.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and aromatic C=C bonds.

Table of Predicted IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretch | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretch | 1500 - 1650 | Medium to Strong |

| C-O (Phenolic) | Stretch | 1200 - 1260 | Strong |

| C-N (Aromatic) | Stretch | 1250 - 1350 | Medium |

-

Expert Insight: The O-H and N-H stretching regions will likely overlap. The phenolic O-H stretch is typically very broad due to hydrogen bonding, while the primary amine (-NH₂) should present as two sharper peaks (one for symmetric, one for asymmetric stretching) superimposed on the broad O-H signal.

Experimental Protocol: Fourier Transform Infrared (FTIR) with ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

-

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for polar compounds like aminonaphthols and, critically, its acidic proton impurity signal does not typically interfere with the observation of the exchangeable -OH and -NH₂ protons from the analyte.

3.2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH (Phenolic) | 9.0 - 10.0 | Singlet, Broad | Exchangeable with D₂O. |

| -NH₂ (Amine) | 4.5 - 5.5 | Singlet, Broad | Exchangeable with D₂O. |

| Aromatic Protons | 6.5 - 8.0 | Doublets, Singlets | The six aromatic protons will appear in this region. Their exact shifts and coupling constants (J-values) depend on their position relative to the -OH and -NH₂ groups. The proton ortho to the -OH group and the proton ortho to the -NH₂ group will show distinct splitting patterns. |

Experimental Protocol: ¹H NMR Spectroscopy (400 MHz)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed on the sample to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

D₂O Exchange (Optional but Recommended): To confirm the -OH and -NH₂ peaks, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlets corresponding to the hydroxyl and amine protons will disappear or significantly diminish.

-

Data Processing: Fourier transform the raw data. Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 2.50 ppm. Integrate the peaks to determine the relative number of protons.

3.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-O (Phenolic) | 150 - 160 |

| C-N (Amine) | 140 - 150 |

| Unsubstituted Aromatic C-H | 105 - 130 |

| Aromatic Quaternary C | 120 - 140 |

-

Expert Insight: The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C2 and C6, respectively) will be the most downfield-shifted among the aromatic carbons.[5] The remaining eight carbons will have distinct chemical shifts, confirming the specific substitution pattern of the isomer.

Experimental Protocol: ¹³C NMR Spectroscopy (100 MHz)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the data. Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Predicted Mass Spectrum Data

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M+H]⁺ | 160.07 | Expected molecular ion peak in positive ion mode (e.g., ESI). Calculated for C₁₀H₁₀NO⁺. |

| [M]⁺˙ | 159.07 | Expected molecular ion peak in electron ionization (EI) mode. Calculated for C₁₀H₉NO⁺˙. |

| [M-CO]⁺˙ | 131.07 | A common fragmentation pathway for phenols is the loss of carbon monoxide. |

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

LC Method: Inject the sample onto a suitable reverse-phase column (e.g., C18). Use a simple isocratic or gradient elution with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

MS Method (Positive Ion Mode): Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-300) in positive ion mode. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z 160.07. Analyze for any characteristic fragment ions.

Integrated Characterization Workflow

A logical workflow ensures that all necessary data is collected efficiently for a comprehensive analysis. The following diagram illustrates the standard process for the full characterization of a novel or reference compound like this compound.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The robust characterization of this compound is essential for its successful application in research and development. This guide provides the foundational physicochemical data and a set of validated, detailed protocols for its comprehensive spectroscopic and spectrometric analysis. By following this integrated workflow—starting with a melting point analysis for purity and proceeding through IR, NMR, and MS for definitive structural elucidation—researchers can establish the identity and quality of their material with a high degree of confidence. This analytical rigor is the bedrock of reproducible and reliable scientific outcomes.

References

- Stenutz, R. This compound. NIST Chemistry WebBook. Link

- ChemicalBook. 86-97-5(5-AMINO-2-NAPHTHOL) Product Description. ChemicalBook. Link

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). HMDB. Link

- Guidechem. 1-Amino-2-naphthol 2834-92-6 wiki. Guidechem. Link

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). HMDB. Link

- ChemicalBook. 6-AMINO-1-NAPHTHOL(23894-12-4) 1H NMR spectrum. ChemicalBook. Link

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Link

- PubChem. 1-Amino-2-naphthol | C10H9NO | CID 14535.

- PubChem. 8-Amino-2-naphthalenol | C10H9NO | CID 8358.

- Sigma-Aldrich. 6-amino-2-naphthol AldrichCPR. Sigma-Aldrich. Link

- Valasani, K. R., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. Link

- Zhang, Z., et al. (2021). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Pesticide Science, 46(3), 293-302. Link

- Taylor & Francis Online. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Taylor & Francis Online. Link

- ChemicalBook. 3-AMINO-2-NAPHTHOL(5417-63-0) IR Spectrum. ChemicalBook. Link

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Link

- PubChem. This compound | C10H9NO | CID 428605.

- Sigma-Aldrich. 6-amino-2-naphthol AldrichCPR. Sigma-Aldrich. Link

- University of Colorado Boulder. 13C NMR Chemical Shift Table. University of Colorado Boulder. Link

- Wikipedia. 2-Naphthol. Wikipedia. Link

- NIST. 3-Amino-2-naphthol IR Spectrum. NIST Chemistry WebBook. Link

- NIST. 3-Amino-2-naphthol Mass Spectrum. NIST Chemistry WebBook. Link

- MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Link

- Clark, J. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Link

- Wiley Science Solutions. 5-Amino-2-naphthol. SpectraBase. Link

- ResearchGate. FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).

Sources

Ullmann reaction for 6-Amino-2-naphthalenol synthesis

An In-depth Technical Guide to the Synthesis of 6-Amino-2-naphthalenol via Ullmann Reaction

Abstract

This compound is a vital molecular scaffold found in a range of biologically active compounds and functional materials. Its synthesis presents unique challenges, particularly in achieving regioselective amination. This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, centered on a modern adaptation of the Ullmann C-N coupling reaction. We will explore the mechanistic underpinnings of this copper-catalyzed transformation, provide a detailed, step-by-step protocol from a readily available precursor, and discuss the critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and materials science R&D.

Introduction: The Significance of this compound

The naphthalene bicyclic system is a privileged structure in medicinal chemistry and materials science. When functionalized with both hydroxyl and amino groups, as in this compound, it becomes a versatile building block for a diverse array of applications. These include the development of novel pharmaceutical agents, fluorescent probes, and advanced polymers. The strategic placement of the amino and hydroxyl moieties allows for subsequent modifications to tune the molecule's electronic, optical, and biological properties.

Traditional synthetic routes to this compound can be cumbersome, often involving harsh conditions or multiple, low-yielding steps. The Ullmann reaction, a classic copper-catalyzed cross-coupling method, offers a powerful and direct approach for forming the critical aryl C-N bond.[1][2] While historically plagued by requirements for high temperatures and stoichiometric copper, modern advancements have transformed the Ullmann condensation into a milder, more efficient, and catalytically driven process.[3][4] This guide details a robust, three-step synthetic pathway leveraging these modern improvements.

Synthetic Strategy: A Three-Step Approach

Our synthetic design begins with the commercially available and cost-effective starting material, 6-bromo-2-naphthol. A direct Ullmann amination on this substrate is challenging due to the acidic proton of the hydroxyl group, which can interfere with the catalytic cycle. Therefore, a protection-coupling-deprotection strategy is the most reliable approach.

The overall workflow is as follows:

-

Protection: The hydroxyl group of 6-bromo-2-naphthol is protected as a methyl ether to prevent side reactions.

-

Ullmann C-N Coupling: The core reaction, where the C-Br bond of 6-bromo-2-methoxynaphthalene is converted to a C-N bond using an ammonia source under copper catalysis.

-

Deprotection: The methyl ether is cleaved to reveal the final product, this compound.

Caption: Overall synthetic workflow for this compound.

The Core Transformation: Mechanistic Insights into the Ullmann C-N Coupling

The Ullmann reaction, specifically the Goldberg variation for C-N bond formation, is a copper-promoted nucleophilic aromatic substitution.[1] The transformation has evolved significantly from its origins, which required harsh conditions and activated copper powder.[1][3] The introduction of soluble copper(I) salts (e.g., CuI) and, critically, bidentate ligands, has enabled these reactions to proceed at much lower temperatures (80-120 °C) with catalytic amounts of copper.[4][5]

The currently accepted mechanism, while still debated, likely involves a Cu(I)/Cu(III) catalytic cycle:

-

Formation of the Active Catalyst: The Cu(I) salt coordinates with the chosen ligand.

-

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III)-aryl intermediate.

-

Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the copper center. A base then deprotonates the coordinated amine to form an amido ligand.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, releasing the arylamine product (Ar-NHR) and regenerating the active Cu(I) catalyst.[1][6]

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Causality Behind Component Selection

The success of a modern Ullmann coupling hinges on the judicious selection of four key components:

| Component | Options | Rationale & Field Insights |

| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂ | CuI (Copper(I) iodide) is the most widely used and reliable precursor. It is readily available and often provides higher catalytic activity than Cu(II) sources, which may require an in-situ reduction step. |

| Ligand | Amino Acids (L-proline), Diamines (1,10-phenanthroline), Oxalamides | Ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature.[3][5] L-proline is an excellent, inexpensive, and non-toxic ligand for the amination of aryl bromides. Its bidentate N,O-chelation is highly effective. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to deprotonate the amine nucleophile after it coordinates to the copper center. K₂CO₃ (Potassium carbonate) offers a good balance of reactivity and cost. For less reactive substrates, the more soluble and stronger base Cs₂CO₃ may be necessary. |

| Solvent | DMF, DMSO, NMP, Dioxane | A high-boiling, polar aprotic solvent is needed to ensure all components remain in solution at the reaction temperature and to facilitate the ionic intermediates. DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are standard choices.[1] |

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Each step includes clear benchmarks for reaction completion and product purity, which should be monitored by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR and LC-MS analysis.

Step 1: Protection - Synthesis of 6-Bromo-2-methoxynaphthalene

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-2-naphthol (10.0 g, 44.8 mmol), potassium carbonate (K₂CO₃, 9.3 g, 67.2 mmol, 1.5 equiv), and acetone (150 mL).

-

Reaction: Stir the suspension vigorously. Add iodomethane (CH₃I, 4.2 mL, 67.2 mmol, 1.5 equiv) dropwise at room temperature.

-

Heating & Monitoring: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield a solid. Recrystallize from ethanol to obtain 6-bromo-2-methoxynaphthalene as a white crystalline solid.

-

Expected Yield: >90%

-

Purity Check: ¹H NMR should show a characteristic singlet for the methoxy group (~3.9 ppm).

-

Step 2: Ullmann C-N Coupling - Synthesis of 6-Amino-2-methoxynaphthalene

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves ammonia and heating.

-

Reagent Setup: To a sealed pressure vessel or a robust sealed tube, add 6-bromo-2-methoxynaphthalene (8.0 g, 33.7 mmol), copper(I) iodide (CuI, 0.64 g, 3.37 mmol, 10 mol%), L-proline (0.78 g, 6.74 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 7.0 g, 50.6 mmol, 1.5 equiv).

-

Solvent & Nucleophile: Add DMSO (80 mL) and concentrated aqueous ammonia (NH₃·H₂O, 28-30%, 25 mL).

-

Reaction: Seal the vessel tightly. Heat the mixture in an oil bath at 110-120 °C with vigorous stirring for 18-24 hours. The pressure inside the vessel will increase; ensure appropriate safety precautions are taken.

-

Monitoring: After cooling to room temperature, carefully open the vessel. Spot a small aliquot on a TLC plate (e.g., 30% ethyl acetate in hexanes) to check for the consumption of the starting material.

-

Work-up: Pour the reaction mixture into water (400 mL) and stir for 30 minutes. A precipitate should form. Filter the solid and wash thoroughly with water.

-

Purification: Dissolve the crude solid in ethyl acetate and wash with dilute aqueous ammonia to remove any copper salts (the aqueous layer will turn deep blue), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford 6-amino-2-methoxynaphthalene.

-

Expected Yield: 70-85%

-

Purity Check: LC-MS to confirm the correct mass. ¹H NMR will show the appearance of a broad singlet for the -NH₂ group.

-

Step 3: Deprotection - Synthesis of this compound

Safety Note: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Reagent Setup: Dissolve 6-amino-2-methoxynaphthalene (5.0 g, 28.9 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a flask under a nitrogen atmosphere.

-

Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (35 mL, 35 mmol, 1.2 equiv) dropwise over 30 minutes. The solution may change color.

-

Warming & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding methanol (20 mL) at 0 °C, followed by water (50 mL).

-

Work-up: Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. The product may precipitate. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

-

Expected Yield: >85%

-

Purity Check: Final product confirmation via ¹H NMR, ¹³C NMR, and HRMS.

-

Conclusion and Outlook

This guide outlines a robust and reproducible synthesis of this compound using a modern, ligand-accelerated Ullmann C-N coupling as the key step. By employing a protection-coupling-deprotection strategy, the inherent reactivity challenges of the substrate are effectively managed. The causality-driven selection of catalyst, ligand, base, and solvent ensures optimal reaction conditions, leading to high yields and purity. This methodology provides a reliable platform for researchers and drug development professionals to access this valuable building block for further synthetic exploration. Future work could focus on developing a one-pot protection/coupling procedure or exploring even more sustainable, lower-cost copper catalytic systems.[7][8]

References

- Wikipedia. (n.d.). Ullmann condensation.

- Kant, R., & Gupta, A. K. (2022). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 54(4), 337-376.

- Wikipedia. (n.d.). Ullmann reaction.

- Akhtar, R., Zahoor, A. F., Irfan, M., Bokhari, T. H., & ul Haq, A. (2022). Recent green synthetic approaches toward Ullmann reaction: a review. Chemical Papers, 76(12), 7275-7293.

- Akhtar, R., et al. (2022). Recent green synthetic approaches toward Ullmann reaction: a review. Chemical Papers, 76(12), 7275–7293.

- Gao, C., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1542-1564.

- Request PDF. (n.d.). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates.

- BYJU'S. (n.d.). Ullmann Reaction.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent green synthetic approaches toward Ullmann reaction: a review [ouci.dntb.gov.ua]

The Bucherer Reaction for Aminonaphthol Scaffolds: A Mechanistic and Practical Guide

Abstract

The Bucherer reaction stands as a cornerstone of aromatic chemistry, offering a powerful and often reversible method for the conversion of naphthols to naphthylamines.[1][2] This transformation is of paramount importance in the industrial synthesis of dye intermediates and specialized chemical building blocks.[1] When applied to substrates already containing an amino functionality, such as aminonaphthols, the reaction provides a strategic route to valuable diaminonaphthalene derivatives, which are critical precursors in materials science and drug development. This guide delineates the nuanced mechanism of the Bucherer reaction as applied to aminonaphthol substrates, provides field-proven insights into experimental execution, and summarizes key performance data to aid researchers in the strategic application of this versatile reaction.

Introduction: Strategic Importance of the Bucherer Reaction

First discovered by Robert Lepetit in 1898 and later extensively studied by Hans Theodor Bucherer, who elucidated its reversibility and industrial potential, the Bucherer reaction facilitates the nucleophilic substitution of a hydroxyl group on a naphthalene ring with an amino group.[1][2] The reaction is uniquely enabled by the presence of aqueous sodium bisulfite and an amine (typically ammonia or a primary/secondary amine).[1][2]

For researchers and professionals in drug development, the ability to selectively introduce amino groups onto a naphthalene core is a significant synthetic tool. The resulting naphthylamines and their derivatives are key pharmacophores and intermediates. The application of this reaction to aminonaphthols is particularly strategic, as it opens a direct pathway to vicinal and non-vicinal diaminonaphthalenes, scaffolds that are otherwise challenging to access. A notable industrial application includes the conversion of 1,7-dihydroxynaphthalene to 7-amino-1-naphthol, showcasing the reaction's utility on substituted naphthalene systems.[1][2][3]

The Core Mechanism: A Stepwise Dissection

The Bucherer reaction proceeds not through a direct displacement of the hydroxyl group, but via a clever, multi-step addition-elimination pathway that temporarily disrupts the aromaticity of one of the naphthalene rings. The key to this transformation is the formation of a stable intermediate adduct with bisulfite.[1][4] Studies of purified intermediates have confirmed that the reaction proceeds via tetralonesulfonic acids and tetraloniminesulfonic acids, rather than simple keto-form bisulfite adducts.[5][6]

The Role of Substituents: Directing the Reaction

In an aminonaphthol substrate, the existing amino (-NH₂) and hydroxyl (-OH) groups are both powerful ortho-, para-directing activators. The hydroxyl group, being the reaction center, dictates the initial steps. The amino group, as a spectator substituent, exerts a strong electronic influence, further increasing the nucleophilicity of the naphthalene ring system and impacting the regioselectivity of the initial bisulfite attack.

The overall mechanistic flow can be broken down into the following key stages:

-

Protonation and Tautomerization: The reaction initiates with the protonation of the naphthol at a carbon atom with high electron density, typically C2 or C4 relative to the hydroxyl group.[1][3][4][7] This disrupts the aromaticity of the substituted ring, an energetically costly step (estimated at ~25 kcal/mol), but one that is essential for the subsequent addition.[3][4][7] This leads to a resonance-stabilized cation that is in equilibrium with its keto tautomer (a tetralone).

-

Nucleophilic Addition of Bisulfite: A bisulfite anion then attacks the electron-deficient carbon (e.g., C3), leading to the formation of a stable tetralone sulfonic acid intermediate.[1][3][4] This adduct formation is the critical step that de-aromatizes the ring and sets the stage for the substitution. This intermediate is often stable enough to be isolated.[8]

-

Amination and Dehydration: The amine nucleophile (ammonia, primary, or secondary amine) attacks the carbonyl carbon of the tetralone sulfonic acid intermediate. The resulting amino alcohol adduct readily loses a molecule of water to form a resonance-stabilized iminium cation.

-

Deprotonation and Elimination: The iminium cation is deprotonated to yield an enamine or an imine.[3][4] Finally, this intermediate eliminates the sodium bisulfite group, restoring the aromaticity of the naphthalene ring and yielding the final naphthylamine product.[3][4]

The entire process is a series of equilibria. The reaction can be driven to completion by using an excess of the amine or by removing water as it is formed. Conversely, treating a naphthylamine with aqueous bisulfite and a large excess of water can drive the reverse reaction to produce the corresponding naphthol.[1][9]

Experimental Protocols and Considerations

The successful execution of a Bucherer reaction requires careful control over reagent stoichiometry, temperature, and reaction time. Both conventional heating and microwave-assisted methods have proven effective.

General Protocol for N,N-Dialkylaminonaphthol Synthesis (Conventional Heating)

This procedure is adapted from a one-pot synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene and serves as an excellent model for the selective amination of one hydroxyl group in the presence of another or, by extension, an amino group.[10]

-

Vessel Charging: In a high-pressure autoclave equipped with a mechanical stirrer, charge the aminonaphthol substrate (1.0 eq), sodium bisulfite (1.1 eq), and the desired amine (e.g., 30% dimethylamine in methanol, 1.07 eq).[10]

-

Reaction Execution: Seal the autoclave, purge with an inert atmosphere (e.g., nitrogen), and heat the mixture to the target temperature (e.g., 60-150 °C) with vigorous stirring.[8][10] Maintain the reaction for a period of 2.5 to 7 hours.[8][10] The optimal temperature and time must be determined empirically for each substrate.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Add an aqueous solution of a strong base (e.g., 30% NaOH) to decompose the bisulfite adduct and neutralize the reaction mixture.[10]

-

Isolation and Purification: The product may precipitate upon basification or require extraction with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).[11] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for Microwave-Assisted Bucherer Reaction

Microwave irradiation offers a significant acceleration of the Bucherer reaction, often leading to higher yields in dramatically shorter reaction times.[12]

-

Reagent Preparation: In a sealed microwave vessel, combine the hydroxynaphthalene substrate (~2 g), the amine (0.024 mol), and a freshly prepared aqueous solution of the amine bisulfite (0.024 mol in 10-12 mL of water).[12]

-

Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a set power (e.g., 150 Watts) for a short duration (e.g., 30 minutes).[12] Temperature will typically rise above 150 °C.

-

Work-up and Purification: After cooling, the work-up is similar to the conventional method. The product is typically purified by recrystallization or distillation.[12]

Performance and Yield Data

The efficiency of the Bucherer reaction can be influenced by the substrate, the nature of the amine, and the reaction conditions. Microwave-assisted protocols, in particular, have demonstrated high efficacy.

| Substrate | Amine | Conditions | Time | Yield (%) | Reference |

| 2,7-Dihydroxynaphthalene | Dimethylamine | Conventional, 60 °C | 2.5 h | 66.7 | [10] |

| β-Naphthol | Ammonia | Microwave, 150 W | 30 min | 93 | [12] |

| β-Naphthol | Dimethylamine | Microwave, 150 W | 30 min | 85 | [12] |

| 2,7-Dihydroxynaphthalene | Dimethylamine | Microwave, 150 W | 30 min | 95 | [12] |

| β-Naphthol | Diisopropylamine | Microwave, 150 W | 30 min | 70 | [12] |

| 2-Hydroxy-7-methoxynaphthalene | Dimethylamine | Microwave, 150 W | 30 min | 82 | [12] |

Table 1: Selected Yields for the Bucherer Reaction under Various Conditions.

Conclusion and Outlook

The Bucherer reaction remains a highly relevant and powerful tool for the synthesis of naphthylamines from naphthols. Its application to aminonaphthol substrates provides a direct and efficient route to diaminonaphthalene derivatives, which are valuable in medicinal chemistry and materials science. The mechanism, proceeding through a key tetralone sulfonic acid intermediate, is well-understood, allowing for rational optimization of reaction conditions. With modern techniques such as microwave-assisted synthesis, the reaction can be performed with high yields and significantly reduced reaction times, enhancing its utility for high-throughput synthesis and process development. For researchers in drug discovery, mastering the Bucherer reaction is a key asset for scaffold diversification and the rapid generation of novel molecular entities.

References

- Bucherer reaction. (2026, January 7). In Grokipedia.

- Bucherer reaction. (2023, January 22). In Chemistry LibreTexts.

- Cañete, A., et al. (2006). Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. Synthetic Communications, 36(15), 2143-2147.

- Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction.

- Bucherer reaction. (n.d.). In chemeurope.com.

- Bucherer reaction. (n.d.). In Wikipedia.

- Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105.

- Seeboth, H. (1967). The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angewandte Chemie International Edition in English, 6(4), 307-317.

- Kowalski, P., et al. (2016). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 21(11), 1547.

- Seeboth, H. (1967). The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angewandte Chemie, 6, 307-317.

- Basch, C. H., et al. (2019). Synthesis of Optically Pure Arylamine Derivatives by Using the Bucherer Reaction. European Journal of Organic Chemistry, 2019(26), 4192-4196.

- Freeman, H. S. (2013). Aromatic amines: use in azo dye chemistry. Frontiers in Bioscience, S5, 338-355.

- Wen, N., et al. (2008). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry, 20(4), 3315-3318.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The Bucherer Reaction and the Preparative Use of its Intermediate Products | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Bucherer_reaction [chemeurope.com]

- 8. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. organicreactions.org [organicreactions.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Analysis of 6-Amino-2-naphthalenol: Elucidating Molecular Structure for Research and Drug Development

Introduction: The Significance of 6-Amino-2-naphthalenol in Scientific Research

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of naphthalene, its rigid bicyclic structure provides a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery, including as intermediates for anticancer agents and fluorescent probes. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene ring imparts unique electronic and chemical properties, making a thorough understanding of its molecular structure paramount for its effective utilization.